Target Selectivity Profile: 5-Lipoxygenase Activity Comparison
3-Bromo-5-(pyrrolidin-1-yl)benzonitrile demonstrates no significant inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at 100 µM [1]. This stands in stark contrast to the 4-(pyrrolidin-1-yl)benzonitrile analog BDBM50012184 (CHEMBL1092509), which exhibits measurable 5-LO inhibition in human neutrophils with an IC₅₀ of 3.60 µM under cell-intact assay conditions in the presence of 20 µM A23187/AA ionophore [2]. The difference in activity profiles between the 3-bromo-5-pyrrolidin-1-yl and 4-substituted analogs highlights the critical role of substitution position in determining target engagement.
| Evidence Dimension | 5-Lipoxygenase (5-LO) inhibition |
|---|---|
| Target Compound Data | No significant activity at 100 µM |
| Comparator Or Baseline | 4-(pyrrolidin-1-yl)benzonitrile analog BDBM50012184: IC₅₀ = 3.60 µM |
| Quantified Difference | >27.8-fold difference in potency (lower bound) |
| Conditions | Target: RBL-1 5-LO at 100 µM; Comparator: Human neutrophil 5-LO cell-intact assay with 20 µM A23187/AA |
Why This Matters
For inflammation-targeting programs, the absence of 5-LO activity at high concentrations may reduce off-target effects compared to 4-substituted analogs, guiding selection toward compounds with cleaner selectivity profiles.
- [1] ChEMBL. CHEMBL620010: Compound evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 µM. European Bioinformatics Institute. View Source
- [2] BindingDB. BDBM50012184 (CHEMBL1092509): Inhibition of 5-LO in human neutrophils, IC₅₀ = 3.60 µM. View Source
